molecular formula C26H26N2O4S B11186891 3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11186891
M. Wt: 462.6 g/mol
InChI Key: CXORYSAZRIXWBO-UHFFFAOYSA-N
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Description

3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include sodium carbonate, dimethylformamide (DMF), and lithium hydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have bioactive properties that make it useful in studying biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione exerts its effects is likely complex and involves multiple molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6'-ethyl-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C26H26N2O4S/c1-5-16-10-18-15(2)13-25(3,4)28-23(18)19(11-16)26(24(28)30)27(22(29)14-33-26)17-6-7-20-21(12-17)32-9-8-31-20/h6-7,10-13H,5,8-9,14H2,1-4H3

InChI Key

CXORYSAZRIXWBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)N(C(=O)CS4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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